
1-(2-Methylphenyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylphenyl)propan-2-ol, also known as 2-Methyl-1-phenyl-2-propanol, is an organic compound with the molecular formula C10H14O. It is a secondary alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to two other carbon atoms. This compound is often used in various chemical syntheses and has applications in multiple fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)propan-2-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with acetone to produce the desired alcohol . The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the Grignard reagent.
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This method ensures high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Methylphenyl)propan-2-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Ketones, Carboxylic acids
Reduction: Hydrocarbons, Secondary alcohols
Substitution: Alkyl halides, Other substituted alcohols
Wissenschaftliche Forschungsanwendungen
1-(2-Methylphenyl)propan-2-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2-Methylphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound may act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
2-Phenyl-2-propanol: Similar in structure but lacks the methyl group on the phenyl ring.
1-Phenyl-2-propanol: Differs in the position of the hydroxyl group.
Uniqueness: 1-(2-Methylphenyl)propan-2-ol is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct physical and chemical properties compared to its analogs .
Eigenschaften
CAS-Nummer |
50354-46-6 |
|---|---|
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
1-(2-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14O/c1-8-5-3-4-6-10(8)7-9(2)11/h3-6,9,11H,7H2,1-2H3 |
InChI-Schlüssel |
JOWMHWINOVUGMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1CC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


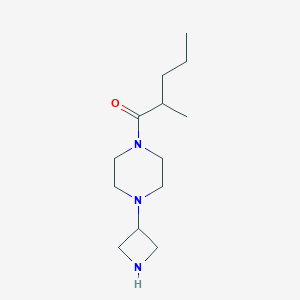
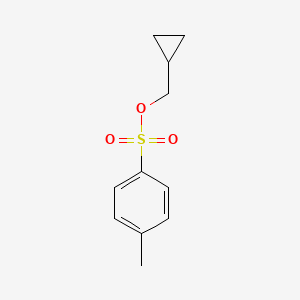
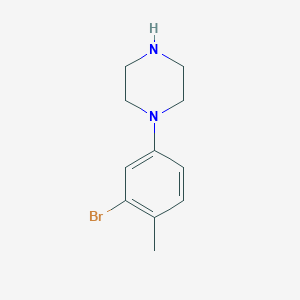
![2-[(2-Amino-1,3-thiazol-5-YL)methyl]benzonitrile](/img/structure/B13567349.png)

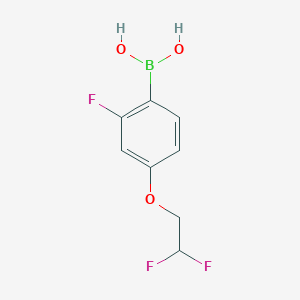

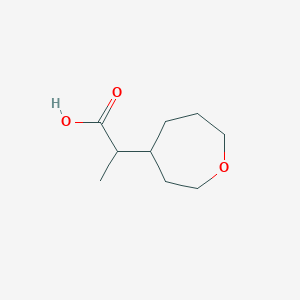
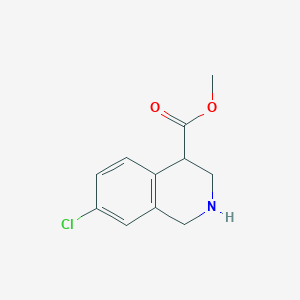
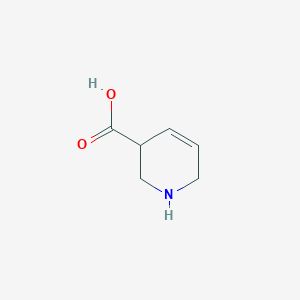
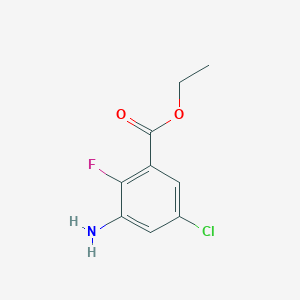

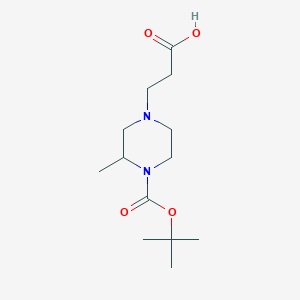
![N-[(5-chlorothiophen-2-yl)methyl]-N,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13567415.png)
